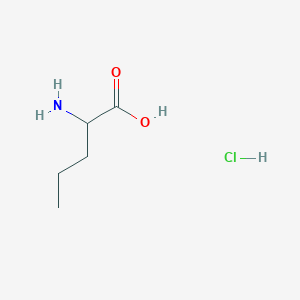

2-Aminopentanoic acid;hydrochloride

Description

BenchChem offers high-quality 2-Aminopentanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminopentanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H12ClNO2 |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

2-aminopentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |

InChI Key |

IXXIIAPIURLROR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Significance of Non Canonical Amino Acids As Research Probes and Building Blocks

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are amino acids beyond the 20 standard ones. nih.govpreprints.org They are powerful tools in chemical biology and drug discovery, offering a way to expand the chemical diversity of peptides and proteins. rsc.orgnih.gov

The inclusion of ncAAs allows researchers to:

Probe Protein Structure and Function : By replacing a canonical amino acid with an ncAA, scientists can investigate the role of specific residues and their side chains in protein folding, stability, and enzymatic activity. rsc.orgresearchgate.net

Create Novel Biotherapeutics : Incorporating ncAAs can enhance the properties of peptide-based drugs, improving their stability against degradation by proteases, modifying their bioavailability, and refining their potency. nih.govnih.gov

Introduce New Chemical Functionalities : ncAAs can carry unique functional groups—such as ketones, alkynes, azides, or nitro groups—that are not present in the standard amino acid repertoire. preprints.orgmdpi.com These groups can be used for specific chemical modifications, such as labeling proteins with fluorescent probes or cross-linking interacting proteins.

Develop "Protein Medicinal Chemistry" : This emerging area uses ncAAs to make precise, atomic-level changes to proteins, enhancing their therapeutic properties and creating more "drug-like" biologics. nih.gov

Genetic code expansion (GCE) technology has been a key driver in this field, enabling the site-specific incorporation of over 200 different ncAAs into proteins in living organisms. mdpi.comtwistbioscience.com This technique provides a platform for studying biological processes with a high degree of molecular precision and for engineering proteins with novel functions. nih.govtwistbioscience.com

Historical Context and Evolution of Research on 2 Aminopentanoic Acid

The study of 2-aminopentanoic acid, commonly known as norvaline, has evolved from its initial identification to its current status as a modulator of key biological pathways. wikipedia.org Though not incorporated into proteins via the standard genetic code, it has been identified as a natural product in organisms like the bacterium Bacillus subtilis, where it is a component of an antifungal peptide. wikipedia.org

Early research also identified L-norvaline as a byproduct in the fermentation of isoleucine by Serratia marcescens, suggesting a metabolic relationship with the biosynthesis of branched-chain amino acids. ebi.ac.uk Intriguingly, norvaline is also among the amino acids produced in Miller-Urey experiments, which simulate the prebiotic conditions of early Earth, indicating it may have been available during the early stages of life's evolution. wikipedia.org

More recent research has shifted from its mere existence to its functional roles. A significant area of investigation has been its ability to inhibit the enzyme arginase. caymanchem.com This has led to studies exploring its potential in conditions where arginase activity is implicated, such as in cardiovascular and neurodegenerative diseases. ebi.ac.ukcaymanchem.com The evolution of research on 2-aminopentanoic acid highlights a common trajectory for ncAAs: from discovery and characterization to sophisticated application as a tool to probe and influence biological systems.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for exploring the conformational landscape and interaction patterns of molecules like 2-aminopentanoic acid;hydrochloride.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies solely focused on 2-aminopentanoic acid;hydrochloride are not extensively detailed in the provided results, the principles of this technique are widely applied to similar small molecules. For instance, docking studies on alkaloids from Toddalia asiatica aimed to identify inhibitors of HIV-1-Reverse Transcriptase by evaluating binding affinities and identifying key interactions within the enzyme's catalytic site. nih.gov This approach allows researchers to screen virtual libraries of compounds against a biological target and prioritize candidates for further experimental testing. The process involves preparing the 3D structures of both the ligand (e.g., norvaline hydrochloride) and the target protein, followed by a search algorithm that explores various binding poses and a scoring function that ranks them based on their predicted binding affinity. nih.gov

Conformational Analysis and Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. Studies on DL-norvaline have utilized MD simulations to understand the molecular motions associated with its polymorphic transitions. nih.gov These simulations, often complemented by solid-state NMR, have revealed reorientations of the methyl and amino groups, as well as side-chain motions that are crucial for understanding the mechanistic aspects of phase transitions in aliphatic α-amino acids. nih.gov

A study investigating the impact of norvaline misincorporation into a model peptide used molecular dynamics simulations to compare its effects with that of valine. nih.gov The results indicated that norvaline has a more significant disruptive effect on the β-sheet structure of the peptide, suggesting that its higher toxicity is linked to the destabilization of protein secondary structures. nih.gov These simulations track the trajectory of atoms and molecules, providing insights into the stability of different conformations and the energetics of conformational changes.

| Study Focus | Key Findings | Significance | Citation |

|---|---|---|---|

| Polymorphic transitions of DL-norvaline | Revealed reorientations of methyl and amino groups and side-chain motions with an activation energy of 16-21 kJ/mol. | Provides essential information for understanding the mechanisms of polymorphic transitions in aliphatic α-amino acids. | nih.gov |

| Impact of norvaline misincorporation in a model peptide | Norvaline has a higher destructive effect on β-sheet structures compared to valine. | Suggests that the toxicity of norvaline is predominantly due to its misincorporation within β-sheet secondary elements. | nih.gov |

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions for 2-aminopentanoic acid;hydrochloride involves using computational methods to forecast how it will interact with other molecules, such as proteins or other small molecules. This can be an extension of molecular docking and MD simulations. For example, the prediction of physicochemical properties, such as LogP, hydrogen bonding characteristics, and molecular size, is a crucial step in drug discovery. nih.gov These properties, often calculated using servers like Molinspiration, help in assessing the "drug-likeness" of a compound. nih.gov While specific predictive models for norvaline hydrochloride's interactions were not detailed in the search results, the general methodologies are well-established.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of molecules, providing insights that are not accessible through classical molecular mechanics methods.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

While specific HOMO-LUMO energy gap values for 2-aminopentanoic acid;hydrochloride were not found in the search results, the methodology for their calculation is well-documented for similar molecules. researchgate.netresearchgate.net For instance, in a study of aromatic carboxylic acids, these parameters were determined using the HyperChem program. researchgate.net Such calculations are typically performed using methods like Density Functional Theory (DFT) with a specific basis set (e.g., B3LYP/6-31+G(d,p)). researchgate.net

Molecular Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface displays regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

Natural Bond Orbital (NBO) and Reduced Density Gradient (RDG) Analyses

Following a comprehensive search of scientific literature, no specific studies detailing Natural Bond Orbital (NBO) or Reduced Density Gradient (RDG) analyses for 2-aminopentanoic acid;hydrochloride were identified.

NBO analysis is a computational method that provides a quantitative description of bonding in terms of localized electron-pair bonding units (Lewis structures). wikipedia.orgnih.gov It examines charge transfer or conjugative interactions between filled donor and empty acceptor orbitals and provides insight into intramolecular and intermolecular interactions by quantifying the stabilization energy associated with these interactions. nih.govrsc.org

RDG analysis is a technique used to visualize and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, based on the electron density and its derivatives. nih.govmdpi.com This method helps in identifying the regions of space where these interactions occur and classifying their strength. nih.gov

While these computational tools are widely used to study chemical structures and reactivity, their specific application to 2-aminopentanoic acid;hydrochloride has not been reported in the available literature. nih.govmdpi.com

Density Functional Theory (DFT) Calculations for Intermolecular Structures

A thorough review of published research indicates a lack of specific studies employing Density Functional Theory (DFT) to investigate the intermolecular structures of 2-aminopentanoic acid;hydrochloride.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netnu.edu.kz In the context of intermolecular structures, DFT calculations are frequently used to determine the geometries of molecular aggregates, calculate binding energies between molecules, and analyze the nature of intermolecular forces, such as hydrogen bonding. rsc.orgnu.edu.kznih.gov Studies on other amino acid hydrochlorides have utilized techniques like X-ray diffraction to determine crystal structures and analyze intermolecular contacts, which are then sometimes supplemented by computational methods. nih.govresearchgate.net However, specific DFT computational studies focused on the detailed intermolecular arrangement of 2-aminopentanoic acid;hydrochloride are not present in the searched scientific databases.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-aminopentanoic acid hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number and environment of hydrogen atoms in the molecule. For 2-aminopentanoic acid (norvaline), spectra are typically recorded in a solvent like Deuterium (B1214612) Oxide (D₂O), where the acidic proton of the carboxylic acid and the protons on the amine group exchange with deuterium and are often not observed or appear as a broad signal. The spectrum shows distinct signals for the alpha-hydrogen (α-H), and the protons on the propyl side chain. chemicalbook.combmrb.io The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) reveals the number and types of carbon atoms in the structure. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for 2-aminopentanoic acid will show separate resonances for the carbonyl carbon of the carboxylic acid, the alpha-carbon bonded to the amino group, and the three carbons of the propyl side chain. chemicalbook.comnih.gov

While ¹H and ¹³C NMR are standard for organic molecule characterization, other specialized NMR techniques can be applied. For instance, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish H-H and C-H correlations, respectively, confirming the bonding network within the molecule. bmrb.io Although ²³Na NMR is a valid technique for studying sodium ions, its application is not relevant for the characterization of 2-aminopentanoic acid hydrochloride.

Table 1: Representative NMR Spectroscopic Data for 2-Aminopentanoic Acid (Norvaline) in D₂O

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~3.73 | Triplet | α-CH |

| ~1.83 | Multiplet | β-CH₂ | |

| ~1.40 | Sextet | γ-CH₂ | |

| ~0.95 | Triplet | δ-CH₃ | |

| ¹³C NMR | ~175 | Singlet | C=O (Carboxyl) |

| ~56 | Singlet | α-CH | |

| ~34 | Singlet | β-CH₂ | |

| ~19 | Singlet | γ-CH₂ | |

| ~13 | Singlet | δ-CH₃ |

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and pH. chemicalbook.comchemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and assessing the purity of 2-aminopentanoic acid hydrochloride.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar, thermally labile molecules like amino acids without significant fragmentation. In positive ion mode, 2-aminopentanoic acid readily forms a protonated molecule, [M+H]⁺, where M is the neutral molecule. The m/z value of this ion allows for the precise determination of the molecular weight (117.15 g/mol for the free acid). massbank.eumassbank.eu ESI can be coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern provides structural confirmation and can be used to distinguish it from isomers. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the premier method for the quantification and purity assessment of 2-aminopentanoic acid in various matrices. nih.govnih.gov LC separates the analyte from impurities and matrix components before it enters the mass spectrometer. nih.gov This is crucial for analyzing complex samples and for assessing the purity of a substance.

For quantification, a stable isotope-labeled version of the amino acid, such as L-2-Aminopentanoic-4,4,5,5,5-d5 acid, is often used as an internal standard to ensure high accuracy and precision. nih.gov The LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition is monitored for both the analyte and the internal standard. researchgate.net This provides exceptional sensitivity and selectivity, allowing for the detection of trace amounts and the accurate determination of purity. researchgate.netnih.gov Derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be employed to enhance chromatographic separation and detection sensitivity. nih.govresearchgate.net This methodology is robust enough to distinguish and quantify structural isomers like valine and norvaline. nih.gov

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a critical tool for studying chiral molecules like the L- and D-enantiomers of 2-aminopentanoic acid. While the CD spectrum of the isolated amino acid is relatively simple, its primary application is in the study of peptides and proteins containing this residue. nih.gov

When incorporated into a peptide chain, the conformation of the peptide backbone (e.g., α-helix, β-sheet, random coil) dominates the CD spectrum in the far-UV region (190-250 nm). nih.gov The presence and configuration of 2-aminopentanoic acid influence this secondary structure. CD spectroscopy can therefore be used to investigate how substituting other amino acids with norvaline affects the conformational stability and structure of a peptide. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

For 2-aminopentanoic acid hydrochloride, the FT-IR spectrum displays characteristic absorption bands corresponding to its functional groups. nih.gov The formation of the hydrochloride salt protonates the amino group to form an ammonium (B1175870) salt (-NH₃⁺) and ensures the carboxylic acid group (-COOH) is protonated in the solid state. Key vibrational modes include:

N-H stretching: Broad bands for the -NH₃⁺ group typically appear in the region of 3200-2800 cm⁻¹.

C-H stretching: Bands for the alkyl chain appear just below 3000 cm⁻¹.

C=O stretching: A strong absorption for the carboxylic acid carbonyl group is found around 1700-1750 cm⁻¹. spectroscopyonline.com

N-H bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are observed around 1610 cm⁻¹ and 1510 cm⁻¹, respectively. spectroscopyonline.com

O-H bending and C-O stretching: These vibrations associated with the carboxylic acid group are also present in the fingerprint region (below 1500 cm⁻¹).

The combined analysis of FT-IR and FT-Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insight into intermolecular interactions like hydrogen bonding. researchgate.net

Table 2: General FT-IR Absorption Bands for Amino Acid Hydrochlorides

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200 - 2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |

| 2960 - 2850 | C-H Stretch | Alkyl Chain |

| 1750 - 1700 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1610 | N-H Bend (asymmetric) | Ammonium (-NH₃⁺) |

| ~1510 | N-H Bend (symmetric) | Ammonium (-NH₃⁺) |

Note: Specific peak positions can shift due to the molecular environment and intermolecular interactions. spectroscopyonline.comresearchgate.net

Mass Spectrometry (MS) Applications

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of 2-aminopentanoic acid, enabling its separation from complex matrices and the resolution of its stereoisomers.

Chiral Chromatographic Separation for Enantiomeric Resolution

The separation of the D- and L-enantiomers of 2-aminopentanoic acid is crucial, as the biological activity and toxicological profiles of enantiomers can differ significantly. wikipedia.org Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This can be achieved through direct or indirect methods.

Direct methods often employ chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin and vancomycin, have proven effective for the direct resolution of underivatized amino acid enantiomers. sigmaaldrich.comnih.gov For instance, a Chirobiotic T column, which utilizes teicoplanin as the chiral selector, can resolve the enantiomers of underivatized amino acids. sigmaaldrich.com Similarly, a norvancomycin-bonded chiral stationary phase (NVC-CSP) has been synthesized for the chiral separation of dansyl-amino acid enantiomers in reversed-phase HPLC. nih.gov The enantioseparation on these columns is influenced by factors such as the organic modifier concentration, column temperature, and the pH of the mobile phase. nih.gov

Indirect methods involve the derivatization of the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. wikipedia.orgnih.gov Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA) react with amino acid enantiomers to form diastereomeric derivatives that are separable by reversed-phase HPLC. nih.gov

A study on the direct enantiomeric separation of norvaline using a Chirobiotic T column demonstrated successful resolution with a mobile phase of acetonitrile (B52724) and water. sedere.com Another approach involves ligand-exchange chromatography, where a chiral ligand and a metal ion form diastereomeric complexes with the amino acid enantiomers, allowing for their separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a fundamental technique for the analysis of amino acids like 2-aminopentanoic acid. nih.gov However, since most amino acids lack a strong chromophore, derivatization is often necessary to enhance detection by UV or fluorescence detectors. axionlabs.comjasco-global.com

Method development for HPLC analysis of 2-aminopentanoic acid often involves reversed-phase chromatography. nih.gov A typical method utilizes a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., a mixture of acetonitrile and methanol). nih.gov For instance, a validated method for quantitative amino acid analysis used a Zorbax Eclipse-AAA column with a mobile phase of 40 mM sodium phosphate (B84403) (pH 7.8) and an acetonitrile/methanol/water mixture. nih.gov L-norvaline is frequently used as an internal standard in these analyses to ensure accuracy and control for variability. nih.govwaters.comdoaj.org

The following table summarizes typical HPLC conditions for amino acid analysis:

| Parameter | Condition | Reference |

| Column | Zorbax Eclipse-AAA, 5 µm, 150 × 4.6 mm | nih.gov |

| Mobile Phase A | 40 mM NaH₂PO₄, pH 7.8 | nih.gov |

| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10 v/v/v) | nih.gov |

| Detection | UV at 338 nm (after OPA derivatization) | nih.gov |

| Column Temperature | 40°C | nih.gov |

| Internal Standard | L-norvaline | nih.gov |

Nano-Liquid Chromatography for Derivatized Amino Acid Enantioseparation

Nano-liquid chromatography (nano-LC) offers enhanced sensitivity and reduced solvent consumption, making it a valuable tool for the analysis of trace amounts of amino acids. nih.gov When coupled with mass spectrometry (MS), nano-LC provides a powerful platform for the enantiomeric separation of derivatized amino acids. nih.gov

In one study, amino acid enantiomers, including norvaline, were derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) and separated on a monolithic column in a nano-LC system. nih.gov The separation was optimized by adjusting the pH, acetonitrile content, and buffer concentration of the mobile phase. nih.gov Another study utilized fluorescein (B123965) isothiocyanate (FITC) as a derivatizing agent for the nano-LC-MS analysis of amino acid enantiomers on a vancomycin-modified silica-diol capillary column. nih.gov This method achieved low limits of detection, in the nanogram per milliliter range. nih.gov

The use of a quinidine-based monolithic column in micro-LC with laser-induced fluorescence (LIF) detection has also been reported for the enantioseparation of amino acids derivatized with 7-nitro-2,1,3-benzoxadiazole (NBD). nih.gov

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-high performance liquid chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to conventional HPLC. nih.govnih.gov UPLC is well-suited for the high-throughput analysis of amino acids. nih.gov

A precise and reliable UPLC method has been developed for the simultaneous determination of norvaline, norleucine, and other standard amino acids. nih.govnih.gov This method involves pre-column derivatization with ortho-phthaldialdehyde (OPA) and 2-mercaptoethanol, followed by separation on a sub-2 µm C18 reversed-phase column with fluorescence detection. nih.govnih.gov This UPLC method demonstrated excellent sensitivity, with limits of detection ranging from 0.06 to 0.17 pmol per injection. nih.gov The method was also successfully transferred to a core-shell particle C18 column for use on standard HPLC instruments. nih.govnih.gov

Another UPLC-MS/MS assay was developed for the quantification of 66 amino compounds, including norvaline, in human plasma and serum. acs.org This method used pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag Ultra) and achieved a rapid analysis time of 7.5 minutes per sample. acs.org

Derivatization Strategies for Analytical Detection

Derivatization is a key strategy to enhance the sensitivity and selectivity of amino acid analysis, as most amino acids lack strong UV absorbance or fluorescence properties. chromatographyonline.comfujifilm.com This process involves reacting the amino acid with a reagent to form a derivative that is more easily detected. fujifilm.com

Pre-column and Post-column Derivatization for Enhanced Detection

Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. jasco-global.comfujifilm.comshimadzu.com

Pre-column derivatization involves reacting the amino acids with a derivatizing agent prior to injection onto the HPLC column. shimadzu.comshimadzu.com This approach offers high sensitivity and allows for the use of a wider variety of reagents. shimadzu.comcreative-proteomics.com Common pre-column derivatizing reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives. axionlabs.comchromatographyonline.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to form fluorescent derivatives. axionlabs.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A versatile reagent that reacts rapidly with amino acids to form stable, fluorescent derivatives. creative-proteomics.comacs.org

Phenyl isothiocyanate (PITC): Also known as Edman's reagent, it reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV. creative-proteomics.comactascientific.com

Dansyl chloride: Forms fluorescent derivatives with amino acids. creative-proteomics.com

Post-column derivatization involves the separation of the underivatized amino acids on the column, followed by reaction with a derivatizing reagent in a post-column reactor before the detector. shimadzu.comshimadzu.comaurigaresearch.com This method is known for its excellent quantitative performance and reproducibility, as the separation occurs before the derivatization reaction, minimizing matrix effects. shimadzu.comaurigaresearch.com The most common reagents for post-column derivatization are:

Ninhydrin: Reacts with amino acids to produce a colored compound (Ruhemann's purple) that is detected by visible absorption. aurigaresearch.com

o-Phthalaldehyde (OPA): Also used in post-column derivatization for fluorescence detection. aurigaresearch.com

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the need for high-throughput analysis. shimadzu.comcreative-proteomics.com

The following table provides a comparison of common derivatization reagents:

| Reagent | Derivatization Type | Detection Method | Advantages | Disadvantages | Reference |

| o-Phthalaldehyde (OPA) | Pre-column & Post-column | Fluorescence, UV | Fast reaction, good for primary amino acids | Does not react with secondary amino acids | jasco-global.comnih.govthermofisher.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Pre-column | Fluorescence | Reacts with primary and secondary amino acids | Reagent can be unstable | axionlabs.comnih.gov |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Pre-column | Fluorescence, UV | Stable derivatives, minimal interference | creative-proteomics.comacs.org | |

| Phenyl isothiocyanate (PITC) | Pre-column | UV | Stable derivatives | Toxic, complex sample preparation | creative-proteomics.comactascientific.comthermofisher.com |

| Ninhydrin | Post-column | Visible Absorption | Detects primary and secondary amino acids | Lower sensitivity than fluorescence methods | aurigaresearch.com |

| Dansyl chloride | Pre-column | Fluorescence, UV | Strong fluorescence | Slow reaction kinetics | creative-proteomics.com |

| Fluorescamine | Pre-column & Post-column | Fluorescence | Selective for primary amino acids, rapid reaction | Does not form fluorescent derivatives with secondary amino acids | creative-proteomics.comactascientific.com |

Fluorenylmethoxycarbonyl (Fmoc) Derivatization for Spectroscopic Analysis

The chemical derivatization of 2-aminopentanoic acid, also known as norvaline, is a critical step for enhancing its detection and quantification in various analytical methodologies. One of the most robust and widely utilized pre-column derivatization techniques involves the use of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). researchgate.netthermofisher.com This process attaches the fluorenylmethoxycarbonyl (Fmoc) group, a chromophore and fluorophore, to the primary amino group of the 2-aminopentanoic acid molecule. The resulting Fmoc-norvaline derivative is significantly more amenable to spectroscopic analysis, particularly by high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence (FLD) detection, and by liquid chromatography-mass spectrometry (LC-MS). conicet.gov.arnih.gov

The derivatization reaction is typically carried out under mild, alkaline conditions, often in a borate (B1201080) buffer solution (pH ~9). researchgate.netconicet.gov.ar The Fmoc-Cl reagent reacts readily with the primary amine of 2-aminopentanoic acid to form a stable N-Fmoc-amino acid carbamate. conicet.gov.ar The reaction is known to be rapid, often completing within minutes at room temperature. researchgate.netnih.gov The addition of the bulky, non-polar Fmoc group fundamentally alters the physicochemical properties of the amino acid, which is advantageous for several reasons. It increases the hydrophobicity of the molecule, allowing for excellent separation from other sample components using reversed-phase HPLC columns. nih.govnih.gov Furthermore, the strong UV absorbance and fluorescence of the fluorenyl group enable highly sensitive detection, with limits of detection reported to be as low as the femtomole (fmol) range. researchgate.netnih.gov

Research has demonstrated that this derivatization strategy is effective for the analysis of amino acids in complex matrices. nih.gov Following the derivatization, the Fmoc-amino acid derivatives can be purified and concentrated using solid-phase extraction (SPE) before injection into the analytical system. researchgate.netnih.gov This sample cleanup step reduces matrix effects and ion suppression during LC-MS analysis, further enhancing sensitivity and selectivity. nih.gov

In the context of mass spectrometry, the Fmoc derivatives of amino acids yield specific and predictable fragmentation patterns under tandem mass spectrometry (MS/MS) conditions. researchgate.netnih.gov This allows for the development of highly selective and quantitative methods using techniques like Multiple Reaction Monitoring (MRM). researchgate.netnih.govnih.gov For instance, L-norvaline itself is often used as an internal standard in the quantification of other amino acids due to the reliability and reproducibility of its Fmoc derivatization and subsequent detection. researchgate.netnih.gov Studies have shown that intraday and interday precision for this method are typically below a 10% relative standard deviation for most amino acids. researchgate.net

The properties of the resulting Fmoc-L-norvaline compound are well-characterized, highlighting its suitability for analytical applications.

Table 1: Physicochemical Properties of Fmoc-L-norvaline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H21NO4 | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 339.39 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White powder | chemimpex.com |

| Purity (by HPLC) | ≥98.0% | sigmaaldrich.com |

| Optical Rotation [α]20/D | -21 ± 1°, c = 2% in DMF | sigmaaldrich.com |

| CAS Number | 135112-28-6 | chemimpex.comsigmaaldrich.comnih.gov |

The conditions for the derivatization reaction have been optimized in various studies to ensure high efficiency and reproducibility.

Table 2: Typical Conditions for Fmoc-Cl Derivatization

| Parameter | Condition | Source |

|---|---|---|

| Reagent | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | researchgate.net |

| Reaction Buffer | Borate Buffer | researchgate.netconicet.gov.ar |

| pH | ~9.0 - 9.2 | researchgate.netconicet.gov.ar |

| Reaction Time | < 5 minutes | researchgate.netnih.gov |

| Temperature | Room Temperature | conicet.gov.ar |

Applications As a Building Block in Advanced Chemical Synthesis

Role in Peptide Chemistry and Peptidomimetics

The introduction of unnatural amino acids (UAAs) into peptide structures is a powerful strategy for modulating their conformation, stability, and biological activity. americanpharmaceuticalreview.comdaneshyari.com 2-Aminopentanoic acid, commonly referred to as norvaline (Nva), is frequently utilized for this purpose due to its distinct stereochemical and physical properties compared to its proteinogenic isomer, valine (Val). nih.govnih.gov

| Property | 2-Aminopentanoic Acid (Norvaline) | Valine |

| Structure | ||

| Side Chain | n-propyl (-CH₂CH₂CH₃) | Isopropyl (-CH(CH₃)₂) |

| Classification | Non-proteinogenic, linear side chain | Proteinogenic, branched side chain |

| IUPAC Name | 2-Aminopentanoic acid | 2-Amino-3-methylbutanoic acid |

| Key Feature | Provides conformational flexibility distinct from branched-chain residues. nih.gov | Contributes to hydrophobic cores and steric bulk in proteins. |

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. peptide.comnih.gov 2-Aminopentanoic acid is readily incorporated into peptide chains using standard SPPS protocols, typically employing its Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protected form, which can be prepared from the hydrochloride salt. lsu.eduuci.edu

The incorporation of non-standard amino acids like norvaline is a key strategy to create peptides with enhanced properties. americanpharmaceuticalreview.com Its use can increase resistance to enzymatic degradation by proteases, which are often specific to canonical amino acid sequences. americanpharmaceuticalreview.com Furthermore, the misincorporation of norvaline for other amino acids like leucine (B10760876) or isoleucine in recombinant protein production highlights its ability to be processed by cellular machinery, though this can lead to protein heterogeneity. nih.govnih.gov In planned synthetic applications, this same feature is exploited. The compatibility of norvaline derivatives with standard SPPS reagents and conditions makes it a straightforward substitute for natural amino acids to probe structure-activity relationships or enhance peptide stability. nih.govresearchgate.net

Peptide mimetics and foldamers are molecules designed to mimic the three-dimensional structures (secondary and tertiary) of natural peptides and proteins. nih.govnih.gov Foldamers are sequence-specific oligomers that adopt well-defined, predictable conformations in solution. nih.govnih.gov The design of these structures relies heavily on the use of non-canonical building blocks, such as β-amino acids or α-amino acids with unnatural side chains, to control folding patterns. researchgate.netrsc.org

2-Aminopentanoic acid plays a significant role in this area. lifetein.comnih.gov Its linear n-propyl side chain, in contrast to the branched side chain of its isomer valine, imparts different conformational preferences when incorporated into a peptide backbone. nih.gov This structural nuance can be harnessed to stabilize specific secondary structures like helices or sheets, or to create entirely new folded architectures not seen in nature. nih.govresearchgate.net Studies on hybrid peptides containing alternating natural and unnatural residues, including those with linear side chains, demonstrate that the choice of non-proteinogenic amino acid is critical in dictating the final folded structure. nih.govrsc.org The use of norvaline allows chemists to fine-tune the hydrophobic and steric interactions that govern the folding of the oligomer chain, making it a crucial component in the toolbox for designing functional foldamers. nih.govnih.gov

Unnatural amino acid (UAA) scaffolds are foundational components used to construct novel molecular entities with tailored functions. daneshyari.com 2-Aminopentanoic acid serves as an important UAA scaffold, expanding the chemical diversity available for peptide and drug design beyond the 20 common proteinogenic amino acids. americanpharmaceuticalreview.comdaneshyari.com By providing a unique side chain, it allows for the creation of peptide-based molecules with modified physical, chemical, and biological properties.

Contributions to Polymer Science

The principles of using amino acids as defined building blocks extend from peptides to the broader field of polymer science. Amino acids are recognized as sustainable and biocompatible sources for designing functional polymers with applications in biomedicine and materials science. nih.gov The bifunctional nature of 2-aminopentanoic acid, possessing both an amine and a carboxylic acid group, makes it a suitable monomer for various polymerization reactions. wikipedia.orgebi.ac.uk

| Application Area | Polymer Type | Role of 2-Aminopentanoic Acid | Key Findings |

| Polypeptide Synthesis | Polypeptides / Homo-oligomers | Monomer Unit | Homo-oligomers of L-norvaline up to the heptamer have been successfully synthesized, providing materials for conformational analysis. researchgate.net |

| Polyester Synthesis | Pseudo-poly(amino acid)s | Potential Monomer Unit | Amino acids can be polymerized to form polyesters with ester bonds in the main chain; 2-aminopentanoic acid is a suitable candidate for such syntheses. nih.gov |

| Functionalized Polymers | Poly(2-oxazoline)s | Pendant Group Source | Can be used to create functionalized polymers with pendant primary amine groups for further modification or to impart specific properties. nih.govnih.gov |

2-Aminopentanoic acid can serve as a monomer for the synthesis of both polypeptides and, potentially, polyesters. Polypeptides are polymers of amino acids linked by amide bonds. The synthesis of protected homo-oligomers of L-norvaline has been successfully demonstrated, yielding short polypeptides. researchgate.net These synthetic polypeptides are valuable for studying the conformational preferences of non-proteinogenic residues in a polymeric context.

Furthermore, amino acids can be used to create "pseudo-poly(amino acid)s," where the backbone contains linkages other than amides, such as ester bonds. nih.gov In this context, 2-aminopentanoic acid could be used in the synthesis of novel biodegradable polyesters. By reacting the carboxylic acid with a diol, or by polymerizing a hydroxy-acid derivative of norvaline, polymers with both ester and amino functionalities can be created. These materials are of interest for biomedical applications like drug delivery, where biodegradability and functionality are critical. nih.govrsc.org

The development of functionalized polymers, which have reactive groups attached to the polymer backbone, is a major area of materials science. nih.gov These functional groups can be used for subsequent chemical modifications, such as attaching drug molecules, targeting ligands, or cross-linking agents. Amino acids are excellent candidates for introducing functionality into polymers due to their inherent amine and carboxyl groups. nih.gov

Poly(2-oxazoline)s are a class of polymers known as "pseudopeptides" that have gained attention for biomedical applications. nih.govnih.gov While the direct polymerization of 2-aminopentanoic acid does not yield a poly(2-oxazoline), it can be used as a source for creating a functionalized monomer. A synthetic strategy could involve the creation of a 2-oxazoline monomer that bears a protected aminopentyl side chain. The cationic ring-opening polymerization of this monomer would produce a poly(2-oxazoline) with protected pendant amino groups. capes.gov.br Subsequent deprotection would yield a water-soluble polymer with primary amine side chains, which are valuable for conjugation and for imparting a pH-responsive character to the material. This approach highlights the role of 2-aminopentanoic acid as a precursor to advanced functional materials. nih.gov

Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Chiral Pharmaceuticals and Agrochemicals

The inherent chirality of 2-aminopentanoic acid is leveraged by synthetic chemists to produce enantiomerically pure pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity while the other may be inactive or even detrimental.

L-norvaline, the (S)-enantiomer of 2-aminopentanoic acid, is a known inhibitor of the enzyme arginase. sigmaaldrich.com This enzyme is implicated in various diseases, including cardiovascular conditions and cancer, by depleting L-arginine, a molecule essential for immune cell function and nitric oxide production. nih.govnih.gov Consequently, L-norvaline itself serves as a foundational scaffold for the development of more potent and selective arginase inhibitors. nih.govmdpi.comgoogle.com For instance, research has focused on synthesizing α,α-disubstituted amino acid derivatives based on the norvaline structure to create next-generation arginase inhibitors with improved therapeutic profiles. mdpi.com

One notable example highlighting its industrial relevance is the use of L-norvaline as a key intermediate in the synthesis of Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. google.com A patented chemical synthesis route starts with n-valeric acid, which is halogenated and then aminated. The resulting racemic α-aminovaleramide is resolved to isolate the desired L-enantiomer, which is subsequently hydrolyzed to yield L-norvaline, ready for incorporation into the final drug structure. google.com

While specific examples in the agrochemical sector are less commonly documented, the principles of using chiral amino acids as building blocks are well-established. anr.fr The synthesis of potent and selective herbicides, fungicides, or insecticides often relies on the precise stereochemistry that precursors like 2-aminopentanoic acid hydrochloride can provide, minimizing off-target effects and reducing the required application rates.

Table 1: Examples of Pharmaceuticals Derived from 2-Aminopentanoic Acid (Norvaline)

| Precursor | Target Molecule Class | Therapeutic Application |

|---|---|---|

| L-Norvaline | Arginase Inhibitors | Cancer Immunotherapy, Cardiovascular Disease nih.govnih.gov |

Stereoselective Transformations Utilizing the Chiral Center

The chiral center of 2-aminopentanoic acid is a powerful tool for directing the stereochemical outcome of subsequent chemical reactions. This stereocontrol is fundamental to asymmetric synthesis, allowing for the creation of new chiral centers with a predictable orientation.

A prominent strategy involves the use of chiral nickel(II) complexes. In this method, the amino acid, such as norvaline, forms a Schiff base which then coordinates with a Ni(II) ion, creating a rigid, planar complex. This complex effectively shields one face of the molecule, forcing incoming reagents to attack from the less hindered side. This approach has been successfully used for the stereoselective alkylation of the α-carbon, leading to the synthesis of α,α-disubstituted amino acids with high diastereoselectivity. nih.govresearchgate.net After the desired transformation, the complex can be disassembled to yield the modified amino acid. nih.gov

Another advanced method is the stereoretentive cross-coupling of chiral amino acid chlorides with other organic fragments. Recently developed Ni/Ir photoredox catalysis enables the direct modification of amino acids into chiral α-amino ketones without losing the original stereochemical integrity. nih.gov This reaction is significant because α-amino ketones are privileged structures found in numerous biologically active molecules and serve as key synthetic intermediates. nih.gov The mechanism is carefully controlled to prevent racemization, which is a common challenge in such transformations. nih.gov

Furthermore, enantioselective synthetic strategies have been developed to produce norvaline and its derivatives. For example, (S)-norvaline can be synthesized in good yield from (S)-allylglycine, a common chiral intermediate, through an asymmetric transfer allylation of a glycine (B1666218) Schiff base. researchgate.netresearchgate.net These methods demonstrate the interconnectedness of chiral building blocks, where one can be used to synthesize another, expanding the toolbox available to synthetic chemists.

Table 2: Research Findings on Stereoselective Transformations

| Transformation Type | Method | Product Class | Key Finding |

|---|---|---|---|

| α-Alkylation | Chiral Ni(II) complex of Schiff base | α,α-Disubstituted amino acids | High diastereoselectivity controlled by the rigid metal complex. nih.govresearchgate.net |

| Cross-Coupling | Ni/Ir photoredox catalysis | Chiral α-amino ketones | Stereochemistry of the starting amino acid is retained in the product. nih.gov |

Biochemical and Enzymatic Research Investigations

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies

2-Aminopentanoic acid, particularly the L-enantiomer (L-norvaline), has been a subject of significant interest in enzymatic research, primarily due to its structural similarity to other amino acids, which allows it to interact with a variety of enzymes as either a substrate or an inhibitor. lifetein.comwikipedia.org

While not one of the 20 common proteinogenic amino acids, 2-aminopentanoic acid can serve as a substrate for certain enzymes, often due to their catalytic promiscuity.

Leucyl-tRNA Synthetase (LeuRS): Research has shown that leucyl-tRNA synthetase, an enzyme responsible for attaching leucine (B10760876) to its corresponding tRNA during protein synthesis, can mistakenly recognize and activate norvaline. embopress.orgwikipedia.org This misincorporation highlights the challenges in substrate discrimination for aminoacyl-tRNA synthetases. embopress.orgrcsb.org The fidelity of protein synthesis relies on the editing ability of these enzymes to hydrolyze such mischarged tRNAs. embopress.org Studies on Escherichia coli LeuRS have indicated that the enzyme's editing function is crucial for preventing the incorporation of norvaline, especially under conditions where norvaline accumulates, such as oxygen deprivation. embopress.orgnih.gov

Branched-Chain Amino Acid Aminotransferase (BCAT): L-norvaline can act as a substrate for branched-chain amino acid aminotransferase. ebi.ac.uk A study on Escherichia coli BCAT demonstrated its utility in the asymmetric synthesis of non-natural amino acids, including L-norvaline. ebi.ac.uk The kinetic analysis of this enzyme with various substrates is consistent with a bi-bi ping-pong mechanism. ebi.ac.uk

Trypsin: The N-acetyl-L-norvaline methyl ester has been utilized as a non-specific substrate to study the kinetics of the protease trypsin. nih.gov At low concentrations, the hydrolysis follows Michaelis-Menten kinetics; however, at higher concentrations, substrate activation of the enzyme is observed. nih.gov

| Enzyme | Substrate Form | Key Research Finding | Citation |

|---|---|---|---|

| Leucyl-tRNA Synthetase (LeuRS) | L-Norvaline | Acts as a substrate, leading to potential misincorporation into proteins; editing mechanisms are critical for fidelity. | embopress.org |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | L-Norvaline | Can be used for the asymmetric synthesis of L-norvaline, following a bi-bi ping-pong kinetic mechanism. | ebi.ac.uk |

| Trypsin | N-acetyl-L-norvaline methyl ester | Serves as a non-specific substrate, exhibiting substrate activation at higher concentrations. | nih.gov |

The most extensively studied enzymatic interaction of 2-aminopentanoic acid is its role as an enzyme inhibitor, particularly of arginase.

Arginase Inhibition: L-norvaline is a well-documented competitive inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). lifetein.comnih.gov By competing with L-arginine for the active site of arginase, L-norvaline effectively reduces the enzyme's activity. youtube.com This inhibition leads to an increased bioavailability of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO), a key signaling molecule with vasodilatory properties. lifetein.comnih.govyoutube.com This mechanism of action has been a focal point of research into the physiological effects of L-norvaline. lifetein.comresearchgate.net

| Enzyme | Inhibitor | Mechanism of Inhibition | Consequence of Inhibition | Citation |

|---|---|---|---|---|

| Arginase | L-Norvaline | Competitive | Increased L-arginine availability for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. | lifetein.comnih.govyoutube.com |

Due to its nature as a noncanonical amino acid, 2-aminopentanoic acid and its derivatives can be valuable tools for probing the active sites and catalytic mechanisms of enzymes. nih.govnih.gov The ability of L-norvaline to bind to the active site of arginase, for instance, provides insights into the structural and chemical requirements for substrate binding within this enzyme. youtube.com The linear side chain of norvaline, in contrast to the branched side chain of its isomer valine, is a key determinant in its interaction with enzymes like arginase. lifetein.com

Structure-activity relationship (SAR) studies help to understand how the chemical structure of a molecule influences its biological activity. gardp.orgwikipedia.org For 2-aminopentanoic acid, the key structural feature influencing its inhibitory effect on arginase is its linear, unbranched five-carbon side chain. lifetein.com This structure allows it to mimic the natural substrate, L-arginine, and bind to the enzyme's active site. youtube.com The difference in structure between norvaline and its branched-chain isomer, valine, highlights the specificity of enzyme-substrate interactions. lifetein.com While valine is a standard building block of proteins, the subtle change to a linear side chain in norvaline confers a potent arginase inhibitory activity. lifetein.com

Exploration of Role in Metabolic and Cellular Pathways (Research Focus)

Research into 2-aminopentanoic acid extends to its involvement in broader metabolic and cellular processes, often stemming from its interactions with key enzymes.

2-Aminopentanoic acid is considered a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation under normal circumstances. lifetein.comnih.gov However, it is involved in amino acid metabolism.

Catabolism: The breakdown of norvaline is similar to that of branched-chain amino acids. youtube.com It undergoes transamination to form the corresponding alpha-keto acid, 2-ketopentanoate. youtube.com This can then be further metabolized for energy production. youtube.com

Biosynthesis in Microorganisms: In certain microorganisms like E. coli, norvaline can be synthesized and accumulate under specific conditions, such as oxygen limitation and high glucose concentrations. nih.gov This accumulation is thought to be a result of metabolic overflow from the branched-chain amino acid synthesis pathway, with pyruvate serving as a precursor. nih.gov

Gut Microbiota: Recent studies suggest that DL-norvaline can modulate the gut microbiota. acs.org In a study on high-fat diet-fed obese mice, DL-norvaline administration altered the gut bacteria structure, leading to an increase in beneficial bacteria and a decrease in harmful bacteria. acs.org This modulation of the gut microbiome was associated with improved glucose and energy metabolism. acs.org

Modulation of Biochemical Signaling Pathways

Research into 2-Aminopentanoic acid, commonly known as L-Norvaline, indicates its involvement in modulating several biological activities, which are inherently linked to biochemical signaling pathways. While it is a non-proteinogenic amino acid, it plays a role in metabolic pathways and can influence cellular processes. smolecule.com The defense mechanisms in mammals against pathogens, for instance, involve complex interactions between metabolic pathways and immune functions. nih.gov Amino acid metabolic pathways are considered potential targets for therapeutic strategies in this context. nih.gov

Amino acid availability is a critical factor that governs the activation of specific sensing pathways, such as the mechanistic target of rapamycin (mTOR) and the general control non-derepressible 2 (GCN2) pathways. researchgate.net The mTOR pathway is activated when amino acids are abundant, promoting protein synthesis, a mechanism that can be exploited by viruses for replication. nih.govresearchgate.net Conversely, the GCN2 pathway is induced during amino acid starvation and can activate processes that limit inflammation and viral replication. nih.gov

The specific modulatory effects of 2-Aminopentanoic acid are suggested by its observed biological activities, such as potential immunosuppressive and neuroprotective properties. smolecule.com These effects imply an interaction with signaling cascades that regulate immune cell function and neuronal health. In enteroendocrine cells, the digestion products of proteins, including peptides and amino acids, stimulate cholecystokinin (CCK) secretion through the activation of signaling pathways involving the calcium-sensing receptor (CaSR) and GPR93, leading to an increase in intracellular calcium. researchgate.net

| Observed Biological Activity | Implied Signaling Pathway Involvement | Potential Cellular Outcome |

| Immunosuppressive Effects smolecule.com | Modulation of T-cell activation pathways, cytokine signaling | Prevention of organ rejection smolecule.com |

| Neuroprotective Properties smolecule.com | Pathways related to neuronal survival and reduction of excitotoxicity | Therapeutic applications in neurological disorders smolecule.com |

| Metabolic Regulation | Interaction with amino acid sensing pathways (e.g., mTOR, GCN2) nih.govresearchgate.net | Influence on cellular growth and proliferation |

Characterization as a Bacterial Metabolite in Microbiological Research

2-Aminopentanoic acid has been identified as a metabolite produced by certain bacterial strains. smolecule.comnih.gov Its presence is utilized by researchers to study bacterial activity and metabolic pathways. smolecule.com In the large intestine, a vast microbial population utilizes amino acids from undigested proteins for various functions, including protein synthesis and energy production, resulting in numerous metabolic end products. mdpi.com

The biosynthesis of 2-Aminopentanoic acid (norvaline) in some bacteria occurs through the leucine biosynthetic pathway, which can exhibit catalytic promiscuity. smolecule.com Key enzymes in this pathway, such as α-isopropylmalate synthetase, demonstrate substrate flexibility that allows for the synthesis of non-canonical amino acids like norvaline. smolecule.com This has been noted particularly in Serratia marcescens. smolecule.com The resulting bacterial metabolites can accumulate in the colorectal fluid and influence the microbial environment. mdpi.com

Scientific databases have documented the presence of norvaline in several microorganisms, highlighting its role as a bacterial metabolite. nih.gov

| Organism | Significance in Research | Reference |

| Serratia marcescens | Studied for the catalytic promiscuity of its leucine biosynthetic enzymes, leading to norvaline production. smolecule.com | smolecule.comnih.gov |

| Paraburkholderia | Identified as an organism where norvaline is a reported metabolite. | smolecule.comnih.gov |

| Daphnia pulex | Norvaline has been reported in this organism, indicating its presence in the metabolome. | smolecule.comnih.gov |

Investigation of Cellular Processes Influenced by 2-Aminopentanoic Acid

The influence of 2-Aminopentanoic acid extends to various cellular processes, stemming from its roles as a neuroprotective agent, a potential hypoglycemic agent, and an immunomodulator. smolecule.comnih.gov As a non-proteinogenic amino acid, it can affect metabolic pathways and cellular functions distinct from protein synthesis. smolecule.com

Amino acid-derived bacterial metabolites, in general, can significantly affect microbial processes. For example, some metabolites can inhibit the growth of pathogenic bacteria like Listeria monocytogenes or affect biofilm formation in species such as enterohemorrhagic Escherichia coli. mdpi.com Other metabolites produced by gut bacteria are known to have neurotransmitter functions, indicating a role in modulating bacterial physiology and growth in response to environmental changes. mdpi.com

The specific cellular effects of 2-Aminopentanoic acid are an active area of investigation. Its potential immunosuppressive properties suggest an influence on the proliferation and function of immune cells, which is relevant in the context of preventing organ rejection in transplants. smolecule.com Furthermore, its neuroprotective capabilities point to an impact on cellular processes that protect nerve cells from damage. smolecule.comnih.gov

| Influenced Cellular Process | Observed or Potential Effect | Research Context |

| Immune Response | Acts as a potential immunosuppressant. smolecule.com | Investigated for use in preventing organ transplant rejection. smolecule.com |

| Neuronal Function | Exhibits neuroprotective properties. smolecule.comnih.gov | Potential therapeutic applications in neurological disorders. smolecule.com |

| Glucose Metabolism | Characterized as a potential hypoglycemic agent. nih.gov | Study of metabolic regulation. |

| Muscle Metabolism | Believed to enhance muscle recovery and performance. smolecule.com | Marketed as a nutritional supplement for athletes. smolecule.com |

Emerging Research Directions and Methodological Advances

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Table 1: Applications of AI and Machine Learning in Compound Research

| Application Area | Description | Potential Impact |

| Compound Design | Generative models create novel molecular structures with desired properties. | Accelerated discovery of new drug candidates. |

| Synthesis Prediction | Algorithms predict optimal synthetic routes for target molecules. | More efficient and cost-effective chemical synthesis. |

| Activity & Toxicity Prediction | ML models forecast the biological effects and potential risks of new compounds. | Improved safety and efficacy of potential drugs. |

| Virtual Screening | AI-driven tools rapidly evaluate large compound libraries for potential hits. | Faster identification of lead compounds. pharmaceutical-technology.com |

Development of Novel Biocatalytic Systems for Sustainable Production and Derivatization

In the quest for greener and more sustainable chemical manufacturing, biocatalysis has emerged as a powerful technology. nih.govdtu.dk Researchers are actively developing novel biocatalytic systems for the production and derivatization of 2-aminopentanoic acid and its derivatives. Enzymes, as natural catalysts, offer high selectivity and operate under mild conditions, making them an environmentally friendly alternative to traditional chemical catalysts. researchgate.net

Significant progress has been made in protein engineering, allowing for the optimization of existing enzymes and the creation of new biocatalysts with tailored properties. nih.gov This enables the development of enzymatic transformations designed to meet specific industrial requirements. nih.govresearchgate.net For instance, aminoacylases are being explored for the synthesis of N-acyl-amino acids, a class of compounds with applications as surfactants. nih.gov

The use of whole-cell biocatalysis is also being investigated, which can be particularly advantageous for reactions requiring cofactor regeneration. nih.gov Immobilization techniques are being employed to enhance enzyme stability and reusability, further improving the economic viability of biocatalytic processes. nih.gov These advancements are paving the way for the broader application of biocatalysis in the production of pharmaceuticals and other fine chemicals. nih.gov

Exploration of 2-Aminopentanoic Acid Scaffolds in Advanced Materials Science

The unique chemical structure of 2-aminopentanoic acid makes it an attractive building block for the development of advanced materials. Researchers are exploring the incorporation of 2-aminopentanoic acid scaffolds into various materials to impart specific functionalities.

One area of interest is the development of novel biomaterials for tissue engineering. Scaffolds designed for tissue repair need to possess specific mechanical properties and support cell growth. nih.gov While direct research on 2-aminopentanoic acid in this specific context is emerging, the principles of using amino acid-based structures are well-established. For example, the development of a scaffold combining a collagen microsponge with a knitted fabric has demonstrated the potential of composite materials to provide both mechanical integrity and a suitable environment for cell proliferation. nih.gov The functional groups present in 2-aminopentanoic acid could be leveraged to create materials with tailored surface properties that promote cell adhesion and tissue regeneration.

Furthermore, the synthesis of novel amino acid derivatives, such as those incorporating carborane cages, highlights the potential for creating materials with unique properties for applications like antibody modification. nih.gov The ability to create water-soluble derivatives of these complex structures opens up possibilities for their use in biological systems. nih.gov

Interdisciplinary Research at the Interface of Chemistry and Biology

The study of 2-aminopentanoic acid is inherently interdisciplinary, lying at the crossroads of chemistry and biology. Understanding its biological roles and mechanisms of action is crucial for developing new therapeutic applications.

Research has shown that L-norvaline, a form of 2-aminopentanoic acid, can act as an inhibitor of arginase, an enzyme involved in the regulation of nitric oxide synthesis. ebi.ac.uk This has implications for its potential use in conditions where modulating nitric oxide levels is beneficial. lifetein.com For instance, it has been investigated for its neuroprotective, antihypertensive, and anti-inflammatory properties in preclinical studies. lifetein.com

Moreover, studies have explored the consequences of misincorporating norvaline into proteins, which can lead to cellular toxicity. nih.gov Molecular dynamics simulations have been used to understand how the presence of norvaline instead of its isomer, valine, can disrupt the secondary structure of peptides, particularly β-sheets. nih.gov This type of research, which combines computational modeling with experimental biology, is essential for a comprehensive understanding of the biological effects of 2-aminopentanoic acid.

High-Throughput Screening Methodologies for Derivative Discovery

The discovery of new derivatives of 2-aminopentanoic acid with enhanced or novel properties is a key objective for many researchers. High-throughput screening (HTS) methodologies are instrumental in accelerating this process. nuvisan.com

HTS allows for the rapid testing of large libraries of compounds against a specific biological target or for a particular phenotypic effect. nuvisan.comrsc.org These automated systems can perform a wide range of assays in a miniaturized format, making the screening process more cost-effective and efficient. nuvisan.com For example, a library of 200,000 small molecules was screened to identify inhibitors of SARS-CoV-2, leading to the discovery of a promising quinolone-based compound. nih.gov

The development of novel screening platforms, such as those utilizing larval zebrafish in a 96-well plate format, enables the high-throughput behavioral screening of compounds for effects like anxiety modulation. mdpi.com These in vivo models provide a more complex biological system for testing and can offer valuable insights into the potential therapeutic effects of new derivatives. mdpi.com The integration of HTS with other technologies, such as fragment-based screening and virtual screening, provides a powerful and multifaceted approach to hit identification in drug discovery. nuvisan.com

Q & A

Q. How can 2-aminopentanoic acid hydrochloride be synthesized and purified for laboratory use?

The synthesis typically involves the hydrochlorination of DL-norvaline (2-aminopentanoic acid) using hydrogen chloride in a polar solvent like ethanol. Post-synthesis, purification is achieved via recrystallization from ethanol-water mixtures. Characterization includes elemental analysis, melting point determination, and spectroscopic methods (e.g., H NMR, IR) to confirm the absence of unreacted precursors or byproducts. For structural validation, X-ray crystallography or high-resolution mass spectrometry (HRMS) can resolve stereochemical ambiguities .

Q. What are the critical physicochemical properties of 2-aminopentanoic acid hydrochloride relevant to experimental design?

Key properties include:

- Molecular weight : 169.61 g/mol (calculated from CHNO·HCl).

- Solubility : Highly soluble in water (>100 mg/mL) and polar solvents like methanol, but poorly soluble in nonpolar solvents.

- Optical rotation : Reported as +24.4° (6 g/100 mL HO, 22°C) for the (S)-enantiomer. These properties guide solvent selection for reactions, crystallization, and formulation in biological assays .

Q. How can researchers validate the purity of 2-aminopentanoic acid hydrochloride?

Purity is assessed via:

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 v/v) at 1.0 mL/min. UV detection at 210 nm ensures baseline separation from impurities.

- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid quantifies free HCl content.

- Karl Fischer titration : Determines residual moisture (<0.5% w/w) .

Advanced Research Questions

Q. What experimental strategies are used to study 2-aminopentanoic acid hydrochloride as a non-competitive arginase inhibitor?

- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate (L-arginine) and inhibitor concentrations. Plotting Lineweaver-Burk graphs confirms non-competitive inhibition (unchanged , reduced ).

- Structural analysis : Use molecular docking (e.g., AutoDock Vina) to map interactions between the compound and arginase’s active site. Mutagenesis studies (e.g., substituting Mn cofactor-binding residues) validate binding hypotheses .

Q. How does 2-aminopentanoic acid hydrochloride influence enzymatic halogenation in non-heme iron enzymes like SyrB2?

In SyrB2, the compound acts as a substrate analog. Experimental approaches include:

- Radical rebound assays : Monitor chlorination vs. hydroxylation products (e.g., 4-Cl vs. 4-OH derivatives) using LC-MS.

- EPR spectroscopy : Detect Fe(IV)=O intermediates during the catalytic cycle to elucidate the radical transfer mechanism.

- Substrate engineering : Compare reactivity with shorter-chain analogs (e.g., L-α-aminobutyric acid) to assess regioselectivity .

Q. What methodological challenges arise when quantifying 2-aminopentanoic acid hydrochloride in complex biological matrices?

Challenges include:

- Matrix interference : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma or urine.

- Detection limits : Enhance sensitivity via pre-column derivatization with dansyl chloride for fluorescence detection.

- Validation : Follow ICH guidelines for linearity (R > 0.99), precision (%RSD < 5%), and recovery (85–115%) .

Q. How can researchers resolve contradictions in reported bioactivity data for 2-aminopentanoic acid hydrochloride?

Discrepancies (e.g., conflicting IC values in arginase inhibition) may stem from:

- Assay conditions : Standardize buffer pH (e.g., Tris-HCl pH 7.5 vs. HEPES pH 8.0) and temperature (25°C vs. 37°C).

- Enzyme source : Compare recombinant human arginase I with bovine liver arginase.

- Data normalization : Use internal controls (e.g., nor-NOHA as a reference inhibitor) to minimize batch variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.